N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-sulfonamide
Description
N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-sulfonamide is a synthetic organic compound with a unique structure that combines a cyclopropane ring with a sulfonamide group
Properties
IUPAC Name |
N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-8(9(2,3)12)11(5)15(13,14)10(4)6-7-10/h8,12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCAFXLMUGZYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)N(C)S(=O)(=O)C1(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Cyclopropane Ring Formation: The cyclopropane ring can be synthesized through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene or a carbenoid reagent.
Sulfonamide Group Introduction: The sulfonamide group is introduced by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol, water
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or modulator of cellular pathways.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropane ring provides structural rigidity, enhancing binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-carboxamide
- N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-thioamide
Uniqueness
N-(3-hydroxy-3-methylbutan-2-yl)-N,1-dimethylcyclopropane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide and thioamide analogs, the sulfonamide derivative exhibits different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal and industrial chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
